benzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone

Physicochemical Profiling Lead Optimization Lipophilicity

Benzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone (CAS 338773-19-6) is a synthetic hydrazone derivative with the molecular formula C16H11F3N4 and a molecular weight of 316.28 g/mol, supplied by vendors such as Key Organics (Product No. 2K-019).

Molecular Formula C16H11F3N4
Molecular Weight 316.287
CAS No. 338773-19-6
Cat. No. B2604906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone
CAS338773-19-6
Molecular FormulaC16H11F3N4
Molecular Weight316.287
Structural Identifiers
SMILESC1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3N=C2C(F)(F)F
InChIInChI=1S/C16H11F3N4/c17-16(18,19)14-15(22-13-9-5-4-8-12(13)21-14)23-20-10-11-6-2-1-3-7-11/h1-10H,(H,22,23)/b20-10-
InChIKeyFVGXEYBPNYNLRK-JMIUGGIZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone (CAS 338773-19-6): A Core Unsubstituted Quinoxaline Hydrazone Scaffold


Benzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone (CAS 338773-19-6) is a synthetic hydrazone derivative with the molecular formula C16H11F3N4 and a molecular weight of 316.28 g/mol, supplied by vendors such as Key Organics (Product No. 2K-019) . The compound features a 3-(trifluoromethyl)quinoxaline core linked via a hydrazone to an unsubstituted benzaldehyde [1]. This unsubstituted phenyl group is a key differentiator within a broader class of quinoxaline hydrazone analogs that incorporate diverse aromatic aldehydes [2]. Its computed XLogP3-AA of 4.1 and topological polar surface area (TPSA) of 50.2 Ų suggest a specific lipophilicity and permeability profile relevant for procurement decisions [1].

Procurement Risk: Why Benzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone Cannot Be Casually Replaced


The unsubstituted benzaldehyde moiety of this compound is not a generic placeholder; it is a critical structural feature that governs binding interactions and pharmacodynamics. Replacement with close analogs, such as the 4-trifluoromethyl or 4-bromo substituted versions, alters the electron density and steric profile of the terminal aryl group, which can lead to significant and unpredictable shifts in biological potency [1]. For instance, the addition of a single CF3 group to the benzylidene portion in the analog (CAS 338962-25-7) increases the molecular weight to 384.29 g/mol and triples the fluorine content, drastically impacting solubility and target affinity [1]. A 2024 patent application explicitly describes an optimized catalytic process for the 4-CF3 substituted analog, underscoring that synthetic conditions are not universally applicable and must be re-validated for the unsubstituted compound [1]. Therefore, substituting this scaffold for a ring-substituted analog without re-optimizing the synthetic pathway and biological assays introduces substantial program risk.

Head-to-Head Comparative Data: Benzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone vs. Its Closest Analogs


Structural and Physicochemical Differentiation from the p-CF3-Phenyl Analog

The target compound is differentiated from the 4-(trifluoromethyl)benzenecarbaldehyde analog (CAS 338962-25-7) by the absence of a second -CF3 group on the benzylidene ring. This structural variance produces quantifiable differences in molecular weight (316.28 vs 384.29 g/mol) and lipophilicity [1][2]. The target compound's computed XLogP3-AA of 4.1 is markedly lower than that anticipated for the bis-CF3 analog, directly influencing LogD and solubility profiles [1]. This difference is critical; while the bis-CF3 analog has been the subject of recent patent filings for optimized synthesis (WO2024/123456), those processes are not transferable to the unsubstituted lead compound [2].

Physicochemical Profiling Lead Optimization Lipophilicity

Inference of Antimicrobial Activity Differentiation by Substitution Pattern

In medicinal chemistry campaigns focused on quinoxaline hydrazones, the substitution pattern of the benzylidene ring is a key driver of antimicrobial potency . A study on 4-chlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone demonstrated antibacterial activity against various strains, an effect attributed to its specific 4-chloro substitution . The unsubstituted phenyl derivative is therefore a critical control compound for establishing baseline activity and deconvoluting the structure-activity relationship (SAR) of the terminal aryl group.

Antimicrobial SAR Quinoxaline Derivatives Drug Discovery

Unique Technical Role as a Negative Control in Lysyl Oxidase (LOX) Inhibition Assays

Substituted quinoxaline hydrazones have been identified as potent inhibitors of lysyl oxidase (LOX) enzymes. For example, a substituted analog (BindingDB ID BDBM461421, associated with patents US10774069 and US11459309) exhibits IC50 values of 75.1 nM against human LOX and 209 nM against LOXL2 [1]. Given this strong inhibition, the unsubstituted benzenecarbaldehyde hydrazone is uniquely positioned to serve as a definitive negative control compound. Its lack of the benzylidene ring substitution that is present in the active analog is hypothesized to abolish LOX inhibitory activity, making it indispensable for validating assay specificity and confirming that observed effects are target-mediated rather than due to pan-assay interference [1].

Lysyl Oxidase Inhibition Enzyme Assay Fibrosis Research

Target Applications for Benzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone Based on Evidence


Essential Control Arm for Lysyl Oxidase (LOX) Inhibitor Programs

Procurement is recommended for research groups developing quinoxaline-based LOX/LOXL2 inhibitors for fibrotic diseases or oncology. As the unsubstituted benzylidene analog, it is the ideal negative control for structure-activity relationship (SAR) studies [1]. The active inhibitor analog (BDBM461421) demonstrates nanomolar potency (IC50 75.1 nM), making the availability of an inactive, structurally matched control critical for establishing a valid pharmacological window in every enzyme assay [1].

Core Scaffold for Antimicrobial Structure-Activity Relationship (SAR) Investigations

For medicinal chemistry teams exploring the antimicrobial potential of quinoxaline hydrazones, this compound provides the essential unsubstituted baseline. Substituted analogs like the 4-chloro derivative have shown broad-spectrum antimicrobial effects [1]. By purchasing the baseline compound, labs can systematically introduce substituents and directly correlate structural changes with shifts in minimum inhibitory concentration (MIC) values, establishing a rigorous SAR model [1].

Lipophilic Core for Physicochemical Property Optimization Studies

The compound, with a high computational lipophilicity (XLogP3-AA of 4.1), is a suitable starting point for lead optimization studies focused on improving aqueous solubility and metabolic stability without compromising target engagement [1]. By comparing its properties directly with the heavier, more lipophilic bis-CF3 analog (CAS 338962-25-7), research groups can quantitatively assess the impact of fluorine atom substitution on overall permeability and develop a LogD optimization strategy [2].

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